molecular formula C9H11BrN2O B1448285 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine CAS No. 1447965-79-8

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Cat. No. B1448285
CAS RN: 1447965-79-8
M. Wt: 243.1 g/mol
InChI Key: RVCPVTWTSWNMPV-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The compound is stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Physical And Chemical Properties Analysis

The InChI code for 6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is 1S/C8H9BrN2/c9-8-4-3-6-7 (11-8)2-1-5-10-6/h3-4,10H,1-2,5H2 .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines, which include “6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine”, have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines .

Anti-HIV Activity

These compounds have also been found to have anti-HIV (Human Immunodeficiency Virus) properties . This makes them potential candidates for the development of new antiviral drugs .

Antimicrobial Activity

1,6-Naphthyridines have demonstrated antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents .

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain management medications .

Anti-inflammatory Activity

1,6-Naphthyridines have shown anti-inflammatory activity . This suggests they could be used in the treatment of conditions characterized by inflammation .

Antioxidant Activity

These compounds have demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Use in Diagnostics

Naphthyridines are widely used in diagnostics . This suggests that “6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine” could potentially be used in diagnostic procedures .

Photophysical Applications

Naphthyridines have been used in photophysical applications . This suggests that “6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine” could potentially be used in applications such as switching devices, signal transducer receptors, and optical imaging processes .

properties

IUPAC Name

6-bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-13-7-5-8(10)12-6-3-2-4-11-9(6)7/h5,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCPVTWTSWNMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1NCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 2
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 3
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 4
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 5
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Reactant of Route 6
6-Bromo-8-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine

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